(E)-Ceftibuten Dihydrate (E)-Ceftibuten Dihydrate isomer of ceftibuten
Brand Name: Vulcanchem
CAS No.: 97519-40-9
VCID: VC0193895
InChI: InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1+/t10-,13-/m1/s1
SMILES: C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O
Molecular Formula: C15H14N4O6S2
Molecular Weight: 410.4 g/mol

(E)-Ceftibuten Dihydrate

CAS No.: 97519-40-9

Impurities

VCID: VC0193895

Molecular Formula: C15H14N4O6S2

Molecular Weight: 410.4 g/mol

Purity: > 95%

(E)-Ceftibuten Dihydrate - 97519-40-9

CAS No. 97519-40-9
Product Name (E)-Ceftibuten Dihydrate
Molecular Formula C15H14N4O6S2
Molecular Weight 410.4 g/mol
IUPAC Name (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1+/t10-,13-/m1/s1
Standard InChIKey UNJFKXSSGBWRBZ-VTSZRNMSSA-N
Isomeric SMILES C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)O)/C3=CSC(=N3)N)C(=O)O
SMILES C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O
Canonical SMILES C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O
Description isomer of ceftibuten
Purity > 95%
Quantity Milligrams-Grams
Synonyms [6R-[6α,7β(E)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Dihydrate;
PubChem Compound 6398762
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator